HER2-IN-13 is a compound that targets the human epidermal growth factor receptor 2 (HER2), a protein implicated in various cancers, particularly breast cancer. This compound is part of ongoing research aimed at developing effective therapeutics for HER2-positive malignancies. HER2 itself is a transmembrane glycoprotein that plays a crucial role in cell signaling pathways related to growth and differentiation. Its overexpression or mutations are associated with aggressive forms of cancer, making it a significant target for drug development.
HER2-IN-13 is classified as an inhibitor of HER2, specifically designed to interfere with its signaling pathways. The compound has been synthesized and characterized in various studies, indicating its potential utility in cancer treatment. Research has shown that inhibiting HER2 can lead to reduced tumor growth and improved patient outcomes in HER2-positive cancers.
The synthesis of HER2-IN-13 involves several steps, typically utilizing solid-phase peptide synthesis techniques to ensure purity and efficacy. Recent advancements have led to automated synthesis processes that comply with current Good Manufacturing Practices (cGMP). These methods allow for precise control over the reaction conditions, including temperature, pH, and reagent concentrations.
The molecular structure of HER2-IN-13 is characterized by its specific binding affinity to the extracellular domain of HER2. The compound's design incorporates features that enhance its interaction with HER2, potentially stabilizing it in an inactive conformation.
HER2-IN-13 undergoes specific chemical reactions upon administration, primarily involving binding interactions with HER2. These interactions can lead to conformational changes in the receptor, inhibiting its downstream signaling pathways.
HER2-IN-13 functions by selectively binding to the extracellular domain of the HER2 receptor, preventing dimerization with other receptors such as HER3 or epidermal growth factor receptor (EGFR). This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.
HER2-IN-13 exhibits several notable physical and chemical properties:
HER2-IN-13 has significant potential applications in cancer research and therapy:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2